![molecular formula C28H33NO2 B12630101 2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920269-63-2](/img/structure/B12630101.png)
2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that features a biphenyl core with an octyl chain and a pyridinyl ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with 2-(pyridin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Pyridinyl N-oxide derivatives.
Reduction: 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-methanol.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The pyridinyl group can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities or cellular processes. The biphenyl core can interact with hydrophobic regions of proteins or cell membranes, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4’-methyl[1,1’-biphenyl]-4-carboxylate
- 2-(Pyridin-2-yl)ethyl 4’-ethyl[1,1’-biphenyl]-4-carboxylate
- 2-(Pyridin-2-yl)ethyl 4’-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
Propriétés
Numéro CAS |
920269-63-2 |
|---|---|
Formule moléculaire |
C28H33NO2 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-pyridin-2-ylethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C28H33NO2/c1-2-3-4-5-6-7-10-23-12-14-24(15-13-23)25-16-18-26(19-17-25)28(30)31-22-20-27-11-8-9-21-29-27/h8-9,11-19,21H,2-7,10,20,22H2,1H3 |
Clé InChI |
PIJDVMXGZMPQBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
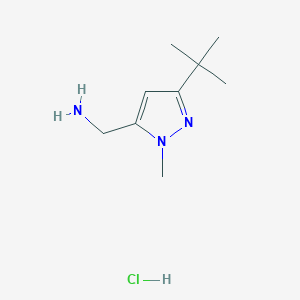
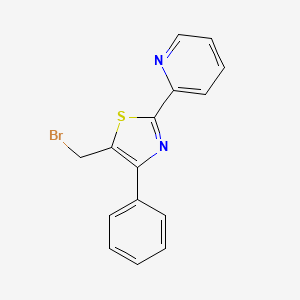
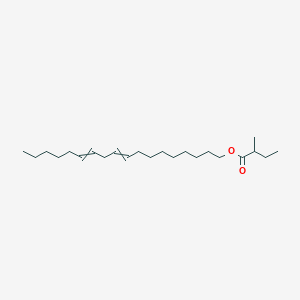
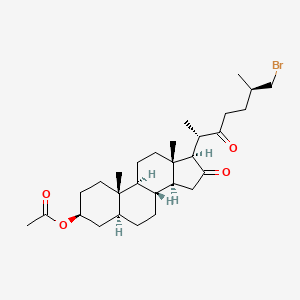
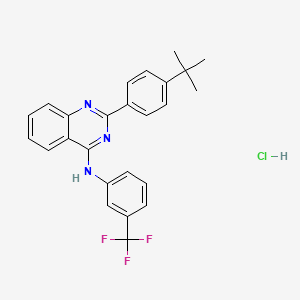
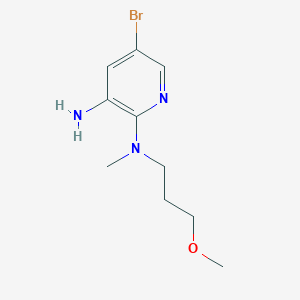

![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

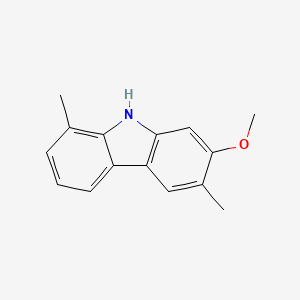
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
